(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Beschreibung

Structural Identity and IUPAC Nomenclature

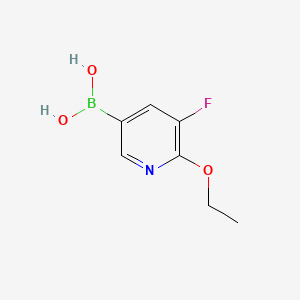

This compound represents a sophisticated example of heteroaromatic boronic acid chemistry, characterized by its precise molecular architecture and systematic nomenclature. The compound's International Union of Pure and Applied Chemistry name directly reflects its structural composition, with the pyridine ring serving as the central heterocyclic framework bearing specific substituents at defined positions. The ethoxy group (-OCH₂CH₃) occupies the 6-position of the pyridine ring, while a fluorine atom is strategically placed at the 5-position, and the boronic acid functionality (-B(OH)₂) is attached at the 3-position. This precise positional arrangement creates a unique electronic environment that significantly influences the compound's reactivity and potential applications in synthetic chemistry.

The molecular formula C₇H₉BFNO₃ encompasses all constituent atoms within the structure, with a calculated molecular weight of 184.96 daltons. The compound's structural complexity is further elucidated through its Simplified Molecular Input Line Entry System representation: B(c1cc(c(nc1)OCC)F)(O)O, which provides a linear notation of the three-dimensional molecular architecture. The International Chemical Identifier string InChI=1S/C7H9BFNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3 offers an unambiguous description of the compound's connectivity and hydrogen distribution. These systematic identifiers collectively establish the compound's unique chemical identity and facilitate accurate communication within the scientific community.

The three-dimensional structure of this compound exhibits characteristic features of both pyridine chemistry and boronic acid functionality. The pyridine ring maintains its aromatic character with delocalized π-electrons, while the boronic acid group introduces Lewis acidic properties that are fundamental to its synthetic utility. The strategic positioning of the fluorine atom at the 5-position creates significant electronic effects through its strong electronegativity, influencing both the reactivity of the boronic acid group and the overall molecular electrostatic potential. The ethoxy substituent at the 6-position provides steric bulk and electronic donation, contributing to the compound's unique reactivity profile compared to simpler pyridine boronic acids.

Historical Development in Boronic Acid Chemistry

The development of this compound must be understood within the broader historical context of boronic acid chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's landmark achievement involved the first preparation and isolation of a boronic acid, specifically ethylboronic acid, through a two-stage synthetic process that established the fundamental principles of organoboron chemistry. This initial breakthrough involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which subsequently underwent oxidation in air to yield ethylboronic acid. Despite this early discovery, boronic acids remained relatively neglected compounds for over a century, existing as chemical curiosities rather than practical synthetic tools.

The transformation of boronic acids from laboratory oddities to essential synthetic intermediates occurred primarily through the groundbreaking work of Akira Suzuki and Norio Miyaura in the late twentieth century. Their development of palladium-catalyzed cross-coupling reactions between boronic acids and organic halides revolutionized the field of organic synthesis. The first Suzuki-type cross-coupling reaction between phenylboronic acid and haloarenes was published in 1981, establishing a new paradigm for carbon-carbon bond formation. This seminal work, along with related contributions by Richard Heck and Ei-ichi Negishi, ultimately earned Suzuki the 2010 Nobel Prize in Chemistry for the discovery and development of noble metal catalysis in organic synthesis.

The evolution toward more specialized boronic acids like this compound reflects the increasing sophistication of synthetic chemistry and the growing demand for precisely functionalized building blocks. Modern synthetic methodologies have enabled the preparation of complex boronic acid derivatives through advanced techniques such as decarboxylative borylation, which allows the transformation of readily available carboxylic acids into boronic acids. The development of novel synthesis techniques has made it practical to access structurally diverse boronic acids, including those bearing multiple functional groups and heteroaromatic frameworks. Contemporary research continues to expand the boundaries of boronic acid chemistry, with particular emphasis on developing environmentally friendly synthetic approaches and exploring new applications in medicinal chemistry and materials science.

Positional Isomerism in Ethoxy-Fluoropyridine Boronic Acids

The study of positional isomerism in ethoxy-fluoropyridine boronic acids reveals the remarkable diversity achievable through systematic variation of substituent positions on the pyridine ring system. This compound represents one member of a family of structurally related compounds that differ only in the positional arrangement of the ethoxy group, fluorine atom, and boronic acid functionality. These positional isomers demonstrate how subtle structural modifications can lead to significant differences in chemical properties, reactivity patterns, and potential applications in synthetic chemistry. The systematic exploration of these isomeric relationships provides valuable insights into structure-activity relationships and guides the rational design of new boronic acid derivatives for specific applications.

Several notable positional isomers have been identified and characterized in the scientific literature, each exhibiting unique properties derived from their distinct substitution patterns. (6-Ethoxy-2-fluoropyridin-3-yl)boronic acid represents an isomer where the fluorine atom has been repositioned from the 5-position to the 2-position, fundamentally altering the electronic environment around the boronic acid group. Similarly, (5-Ethoxy-2-fluoropyridin-3-yl)boronic acid demonstrates yet another isomeric arrangement where the ethoxy group occupies the 5-position while maintaining the fluorine at the 2-position. The compound designated as 2-Ethoxy-3-fluoropyridine-5-boronic acid, which shares the same Chemical Abstracts Service number (1309982-57-7) as our target compound, likely represents an alternative naming convention rather than a true positional isomer.

| Compound | Ethoxy Position | Fluorine Position | Boronic Acid Position | CAS Number | Molecular Weight |

|---|---|---|---|---|---|

| This compound | 6 | 5 | 3 | 1309982-57-7 | 184.96 |

| (6-Ethoxy-2-fluoropyridin-3-yl)boronic acid | 6 | 2 | 3 | 2096335-58-7 | 184.96 |

| (5-Ethoxy-2-fluoropyridin-3-yl)boronic acid | 5 | 2 | 3 | Not specified | 184.96 |

| (2-ethoxy-3-fluoropyridin-4-yl)boronic acid | 2 | 3 | 4 | Not specified | 184.96 |

The electronic and steric effects resulting from different substitution patterns significantly influence the reactivity and selectivity of these isomeric boronic acids in synthetic transformations. The position of the fluorine atom relative to the boronic acid group affects the Lewis acidity of the boron center, with closer proximity generally increasing the electron-withdrawing effect and enhancing the electrophilic character of the boronic acid. Similarly, the position of the ethoxy group influences both steric accessibility and electronic density distribution throughout the pyridine ring system. These positional effects become particularly important in cross-coupling reactions, where the electronic properties of the boronic acid directly impact reaction rates, selectivity, and overall synthetic efficiency.

Eigenschaften

IUPAC Name |

(6-ethoxy-5-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQWQXHLVIJJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672092 | |

| Record name | (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-57-7 | |

| Record name | (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Overview

Iridium-catalyzed C–H borylation offers a direct method for introducing boronic acid groups into aromatic systems without pre-functionalization. This approach leverages the inherent reactivity of the pyridine ring, guided by steric and electronic effects of existing substituents.

General Procedure

-

Substrate Preparation : 6-Ethoxy-5-fluoropyridine is synthesized via nucleophilic aromatic substitution of 6-chloro-5-fluoropyridine with sodium ethoxide.

-

Borylation : The substrate is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of [Ir(OMe)(COD)]₂ (1.5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) in tetrahydrofuran (THF) at 80°C for 18 hours.

-

Hydrolysis : The resulting pinacol boronic ester is treated with lithium hydroxide (LiOH) in aqueous THF to yield the boronic acid.

Mechanistic Insights

The iridium catalyst facilitates oxidative addition of B₂pin₂, followed by C–H activation at the most accessible position on the pyridine ring. The ethoxy group at position 6 exerts an electron-donating effect, directing borylation to the meta position (position 3) relative to the nitrogen atom. Fluorine’s electron-withdrawing nature further enhances regioselectivity by deactivating adjacent positions.

Optimization Considerations

-

Catalyst Loading : Reducing iridium loading below 1.5 mol% decreases conversion rates.

-

Solvent Effects : THF outperforms polar aprotic solvents like DMF due to better compatibility with boron reagents.

-

Temperature : Reactions below 80°C result in incomplete conversion, while higher temperatures risk ethoxy group cleavage.

Palladium-Catalyzed Miyaura Borylation

Reaction Overview

This two-step method involves synthesizing a halogenated pyridine precursor followed by palladium-catalyzed borylation. It is particularly advantageous when direct C–H activation proves challenging.

Step 1: Synthesis of 3-Bromo-6-ethoxy-5-fluoropyridine

-

Amination : 6-Ethoxy-5-fluoropyridin-3-amine is prepared via Buchwald–Hartwig amination of 3-bromo-6-ethoxy-5-fluoropyridine with ammonia.

-

Diazotization : The amine is treated with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at 0°C to form a diazonium salt, which is subsequently quenched with copper(I) bromide (CuBr) to yield 3-bromo-6-ethoxy-5-fluoropyridine.

Step 2: Miyaura Borylation

The bromide undergoes palladium-catalyzed coupling with B₂pin₂ under Miyaura conditions:

Yield and Selectivity

-

Bromide Synthesis : Yields range from 70–85%, depending on diazotization efficiency.

-

Miyaura Borylation : Typical yields exceed 90%, with no observed debromination or ethoxy cleavage.

Comparative Analysis of Synthetic Routes

The Miyaura route offers higher yields and broader substrate compatibility but requires pre-functionalization. In contrast, iridium-catalyzed borylation is more atom-economical but suffers from higher catalyst costs.

Challenges and Optimization Strategies

Protodeboronation Mitigation

Analyse Chemischer Reaktionen

Types of Reactions

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can participate in reduction reactions, although these are less common.

Substitution: The fluorine atom and the ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom or the ethoxy group.

Major Products Formed

Oxidation: Boronic esters or borates.

Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid serves as a crucial building block in organic synthesis. It is particularly useful in:

- Suzuki-Miyaura Coupling Reactions : This compound can participate in cross-coupling reactions to form carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.

Medicinal Chemistry

The compound has potential applications in drug discovery and development. Its ability to form reversible covalent complexes with proteins makes it a candidate for:

- Targeting Enzymes and Receptors : The boronic acid functionality allows it to interact with hydroxyl-containing biomolecules, potentially leading to the development of new therapeutic agents. For example, it may be used to synthesize inhibitors for various enzymes involved in disease pathways .

Material Science

In material science, this compound is utilized for:

- Creating Advanced Materials : The compound can be employed in the formation of self-assembled structures with unique electronic properties, which are valuable for applications in organic electronics and sensor technology.

Case Study 1: Synthesis of Kinase Inhibitors

Research has demonstrated that derivatives of this compound can be synthesized to create potent kinase inhibitors. These inhibitors have shown promise in preclinical studies targeting specific cancer types. For instance, compounds derived from this boronic acid have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines .

Case Study 2: Development of Biologically Active Molecules

A study focused on synthesizing biologically active molecules using this compound as a precursor. The resulting compounds exhibited significant activity against specific biological targets, suggesting their potential as drug candidates .

Data Table: Summary of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Organic Synthesis | Building block for Suzuki-Miyaura coupling reactions | Synthesis of complex organic molecules |

| Medicinal Chemistry | Development of enzyme inhibitors | Kinase inhibitors for cancer treatment |

| Material Science | Creation of self-assembled structures | Organic electronics and sensor development |

Wirkmechanismus

The mechanism of action of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity (pKa)

The acidity (pKa) of boronic acids is critical for their reactivity and binding properties. Substituents on the aromatic ring influence pKa through electronic and steric effects:

- Electron-withdrawing groups (EWGs) , such as -F and -Cl, lower pKa by stabilizing the conjugate base (boronate).

- Electron-donating groups (EDGs) , such as -OCH₃ and -OCH₂CH₃, increase pKa by destabilizing the conjugate base.

*Predicted based on substituent effects.

Reactivity in Suzuki-Miyaura Coupling

Reactivity in cross-coupling reactions depends on boronic acid stability and electronic activation:

- Chloro- and fluoro-substituted analogs (e.g., 1072946-66-7) exhibit higher reactivity due to stronger EWGs, which enhance electrophilicity.

- Ethoxy-substituted compounds (e.g., 1309982-57-7) may show moderate reactivity, as the ethoxy group’s EDG effect is partially offset by fluorine’s EWG effect. Steric hindrance from ethoxy could also slow transmetalation steps .

Solubility and Stability

- Hydrophobic substituents (e.g., ethoxy, hexyloxy) improve lipid solubility but may reduce aqueous solubility. For example, (6-hexyloxypyridin-3-yl)boronic acid (CAS: 193400-05-4) is highly lipophilic, whereas (6-ethoxy-5-fluoropyridin-3-yl)boronic acid balances moderate solubility in polar solvents .

- Precipitation issues : Bulky substituents (e.g., pyren-1-yl) cause precipitation in aqueous media, limiting biological testing. Ethoxy and methoxy groups are less problematic .

Key Research Findings

Antiproliferative Potential

Ethoxy and fluorine substituents may similarly enhance target engagement or pharmacokinetics .

Biologische Aktivität

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid, with the CAS number 1309982-57-7, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with an ethoxy and fluorine group, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

The molecular formula of this compound is CHBNO, and it is characterized by the presence of a boron atom bonded to a hydroxyl group, typical of boronic acids. The ethoxy group enhances the lipophilicity of the compound, potentially improving its permeability across biological membranes.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Boronic acids are known to inhibit certain enzymes by forming reversible covalent bonds with their active sites. This property is particularly relevant in the context of developing inhibitors for proteases and other therapeutic targets.

Antimicrobial Activity

Research indicates that boronic acids, including derivatives like this compound, exhibit significant antimicrobial properties. A study highlighted the potential of boronic acids to inhibit bacterial growth by targeting essential enzymes such as β-lactamases, which are responsible for antibiotic resistance in bacteria .

Table 1: Antimicrobial Activity of Boronic Acid Derivatives

| Compound Name | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | Gram-positive and Gram-negative | |

| Tavaborole | Antifungal | Fungi | |

| 5-Chlorobenzoxaborole | Antifungal | Fungi |

Inhibition of Enzymes

Studies have shown that compounds similar to this compound can act as inhibitors for various enzymes involved in metabolic processes. For instance, they can inhibit leucyl-tRNA synthetase, leading to disrupted protein synthesis in microorganisms . This mechanism is crucial for developing new antibiotics targeting resistant bacterial strains.

Case Studies

- Inhibition Studies on Bacterial Growth : A comparative study evaluated the effects of several boronic acids on bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .

- Fluorinated Compounds in Drug Development : Research has focused on fluorinated pyridine derivatives, including this compound, highlighting their enhanced binding affinity to biological targets due to the electronegative fluorine atom. This property is advantageous in drug design for increasing efficacy and selectivity.

Q & A

Q. What are the standard synthetic routes for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves Suzuki-Miyaura cross-coupling or halogen-boronate exchange. Key steps include introducing the ethoxy and fluorine substituents to the pyridine ring before boronation. Temperature control (e.g., maintaining 0–5°C during boronic acid formation) and inert atmospheres (to prevent oxidation) are critical for minimizing side reactions and achieving yields >70% . Microwave-assisted synthesis can reduce reaction times by 50% while improving purity .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity (>97%). Nuclear magnetic resonance (¹H/¹³C NMR) confirms substitution patterns on the pyridine ring (e.g., δ 8.2–8.5 ppm for aromatic protons). Mass spectrometry (ESI-MS or MALDI-MS) validates molecular weight, though derivatization (e.g., diol esterification) may be required to avoid boroxine artifacts during analysis .

Advanced Research Questions

Q. How does the electronic nature of the pyridine ring influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine and ethoxy groups modulate the pyridine ring’s electronic profile, enhancing electrophilicity at the boron-bound carbon. This facilitates transmetallation in Suzuki-Miyaura reactions with aryl halides (e.g., Pd(PPh₃)₄ catalysis in THF/H₂O at 80°C). Computational studies (DFT) suggest a 15–20% increase in reaction rate compared to non-fluorinated analogs due to reduced electron density at the coupling site .

Q. What strategies mitigate boroxine formation during storage and handling?

Boroxine formation (dehydration/trimerization) is minimized by storing the compound at 0–4°C under inert gas (argon). Lyophilization with cryoprotectants (e.g., trehalose) improves stability in aqueous solutions. Pre-derivatization with diols (e.g., pinacol) to form boronic esters can prevent degradation, with reconstitution via acid hydrolysis (pH < 3) .

Q. How does pH affect the binding affinity of this boronic acid to diol-containing biomolecules?

At physiological pH (7.4), the boronic acid exists in a trigonal planar form, enabling reversible binding to cis-diols (e.g., glucose, sialic acid). Under weakly acidic conditions (pH 5.5–6.5, relevant to tumor microenvironments), the tetrahedral boronate form dominates, increasing binding constants (K) by 3–5-fold. This pH-dependent behavior is exploitable in targeted drug delivery or biosensor design .

Q. What are the observed contradictions in glycoprotein binding studies, and how can they be resolved?

Non-specific secondary interactions (e.g., hydrophobic or electrostatic) can overshadow boronic acid-diol binding. For example, RNAse B binding to AECPBA surfaces showed 30% non-specific adsorption in phosphate buffer (pH 7.4), but switching to Tris-borate buffer (pH 8.5) reduced this to <5%. Competitive elution with sorbitol (0.5 M) further enhances selectivity .

Methodological Challenges

Q. What experimental considerations are critical for reproducibility in catalytic applications?

Q. How can researchers validate the bioactivity of derivatives in anticancer assays?

Glioblastoma cell line (U87-MG) viability assays (MTT protocol) at 10–100 µM concentrations are standard. Compare IC₅₀ values to control compounds (e.g., bortezomib). Pair with computational docking studies to correlate substituent effects (e.g., ethoxy vs. methoxy) with tubulin or protease inhibition .

Data Interpretation and Optimization

Q. Why do kinetic studies show discrepancies in boronic acid-diol binding equilibria?

Stopped-flow fluorescence assays reveal kon values vary by sugar type (e.g., D-fructose > D-glucose) due to stereoelectronic factors. Equilibrium is reached within 10 seconds for fructose but may take >2 minutes for glucose, necessitating real-time monitoring to avoid false negatives .

Q. What structural modifications enhance selectivity for biomedical applications?

Introducing hydrophilic groups (e.g., carboxymethyl in AECPBA) reduces non-specific protein interactions. Hybrid structures with peptide backbones (e.g., boronolectins) improve target specificity by combining boronic acid-diol binding with peptide-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.